molecular formula C16H12BrN3 B12000194 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine CAS No. 915226-91-4

4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine

Cat. No.: B12000194
CAS No.: 915226-91-4
M. Wt: 326.19 g/mol
InChI Key: OLXHSWOFFNPHRA-UHFFFAOYSA-N
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Description

4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine is an azo compound featuring a naphthalene backbone linked to a 4-bromophenyl group via a diazenyl (-N=N-) bridge. Its molecular formula is C₁₆H₁₁BrN₃, with an average molecular mass of 325.19 g/mol. The bromine substituent on the phenyl ring imparts moderate electron-withdrawing effects, influencing its electronic properties and reactivity.

Properties

CAS No.

915226-91-4

Molecular Formula

C16H12BrN3

Molecular Weight

326.19 g/mol

IUPAC Name

4-[(4-bromophenyl)diazenyl]naphthalen-1-amine

InChI

InChI=1S/C16H12BrN3/c17-11-5-7-12(8-6-11)19-20-16-10-9-15(18)13-3-1-2-4-14(13)16/h1-10H,18H2

InChI Key

OLXHSWOFFNPHRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine typically involves the diazotization of 4-bromoaniline followed by coupling with 1-naphthylamine. The reaction conditions generally include the use of acidic media, such as hydrochloric acid, and a nitrite source, such as sodium nitrite, to generate the diazonium salt. This salt then reacts with 1-naphthylamine under controlled temperature conditions to form the desired compound.

Industrial Production Methods

In industrial settings, the production of 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The bromophenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The target compound’s properties are strongly influenced by its 4-bromophenyl group. Comparisons with analogs bearing different substituents reveal trends in melting points, solubility, and stability:

Compound Name Substituent (X) Molecular Formula Melting Point (°C) Color Reference
4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine Br C₁₆H₁₁BrN₃ Not reported Not reported -
4-[(4-Nitrophenyl)diazenyl]-1-naphthalenamine NO₂ C₁₆H₁₂N₄O₂ Not reported Not reported
N-(4-Bromobenzylidene)-4-(4-bromophenyl)thiazol-2-amine Br (thiazol derivative) C₂₀H₁₃BrN₂OS 65–70 Light yellow
(4-Chloro-benzylidene)-naphthalen-1-yl-amine Cl C₁₇H₁₂ClN 105–107 Not reported

Key Observations:

  • Electron-Withdrawing Effects: The nitro group (NO₂) in 4-[(4-nitrophenyl)diazenyl]-1-naphthalenamine enhances thermal stability compared to bromo or chloro analogs due to stronger electron withdrawal, which stabilizes the π-conjugated system .
  • Melting Points: Chloro-substituted derivatives (e.g., 105–107°C in ) generally exhibit higher melting points than bromo analogs, likely due to tighter molecular packing from smaller atomic size.
  • Solubility: Thiazol-containing derivatives (e.g., ) show improved solubility in polar solvents compared to purely aromatic analogs, attributed to the heterocyclic ring’s polarity.

Biological Activity

4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine, commonly referred to as an azo compound, is characterized by its diazenyl group (-N=N-) linked to aromatic rings. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
CAS Number 915226-91-4
Molecular Formula C16H12BrN3
Molecular Weight 360.19 g/mol
IUPAC Name 4-[(1E)-2-(4-bromophenyl)diazenyl]-1-naphthalenamine
Canonical SMILES Cc1ccc(N=Nc2ccc(Br)cc2)cc1

Biological Activity

Research indicates that 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine exhibits a range of biological activities:

1. Anticancer Activity
Studies have demonstrated that azo compounds can inhibit cancer cell proliferation. For instance, the compound was tested against various cancer cell lines, showing significant growth inhibition at low concentrations. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in the G0/G1 phase, similar to findings with other diazenyl compounds .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests revealed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL . These results suggest potential applications in treating bacterial infections.

3. Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Preliminary studies suggest it can inhibit alkaline phosphatase and other critical enzymes involved in metabolic pathways, although further investigation is needed to elucidate the specific mechanisms involved .

The biological activity of 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine is largely attributed to its structural properties:

  • Diazenyl Group : The presence of the diazenyl group allows for reversible trans-cis isomerization upon exposure to light, which can alter the compound's reactivity and interaction with biological targets.
  • Aromatic Rings : The aromatic nature of the compound facilitates interactions with cellular components, potentially leading to enzyme inhibition and disruption of cellular processes.

Case Studies

Several case studies highlight the biological significance of this compound:

  • Case Study 1 : A study involving human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents .
  • Case Study 2 : In an antimicrobial assay, the compound exhibited significant activity against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

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